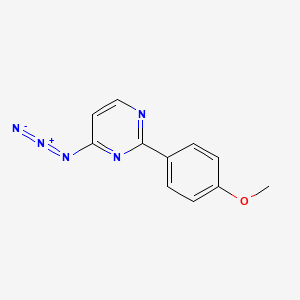

4-Azido-2-(4-methoxyphenyl)pyrimidine

Description

Contextualization of Azidoheterocycles in Advanced Synthetic Methodologies

Azidoheterocycles, which are heterocyclic compounds bearing one or more azide (B81097) (–N₃) groups, are highly valuable intermediates in organic synthesis. The azide group is a compact, high-energy functional group that is relatively stable under many reaction conditions, yet it can be transformed into a wide array of other functionalities. Its ability to act as a "masked" amine, a nitrene precursor, or a 1,3-dipole makes it a powerful tool for constructing complex molecular architectures.

In recent decades, the azide group has become central to the field of "click chemistry," a concept introduced by K. Barry Sharpless. These reactions are characterized by their high efficiency, mild reaction conditions, and selectivity. cas.org The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. cas.orgnih.gov Furthermore, the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has allowed these reactions to be performed in living biological systems without the need for a toxic copper catalyst, a field known as bioorthogonal chemistry. cas.org Azidoheterocycles like 4-Azido-2-(4-methoxyphenyl)pyrimidine are thus key players in the synthesis of novel materials, bioconjugates, and pharmaceutical agents.

Significance of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This scaffold is of immense importance in nature and chemical science. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA).

Due to this biological prevalence, the pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. The ability of the pyrimidine core to interact with various enzymes and biological receptors has led to the development of numerous FDA-approved drugs. The synthetic accessibility and the potential for diverse functionalization at multiple positions on the ring make it an attractive template for designing new therapeutic agents and functional molecules.

Overview of Principal Research Domains Pertaining to this compound

The research landscape for this compound is defined by the interplay between its constituent parts: the 2-aryl-substituted pyrimidine core and the 4-azido group. Investigations into this molecule and its analogues are concentrated in several key areas.

The synthesis of this compound is typically achieved through a well-established route in pyrimidine chemistry. The process generally involves two key stages:

Construction of the Substituted Pyrimidine Core: The precursor, 2-(4-methoxyphenyl)-4-hydroxypyrimidine, can be synthesized via condensation reactions.

Introduction of the Azido (B1232118) Group: The hydroxyl group is first converted to a better leaving group, typically a chlorine atom, by reacting it with a chlorinating agent like phosphoryl chloride (POCl₃). google.com The resulting 4-chloro-2-(4-methoxyphenyl)pyrimidine (B1350198) then undergoes a nucleophilic aromatic substitution (SNAr) reaction with an azide source, such as sodium azide (NaN₃), to yield the final product.

This synthetic sequence is versatile and allows for the preparation of a wide range of substituted azidopyrimidines.

Table 1: General Synthetic Pathway for this compound

| Step | Reactant(s) | Reagent(s) | Product | Reaction Type |

| 1 | 2-(4-methoxyphenyl)-4-hydroxypyrimidine | POCl₃ | 4-Chloro-2-(4-methoxyphenyl)pyrimidine | Chlorination |

| 2 | 4-Chloro-2-(4-methoxyphenyl)pyrimidine | NaN₃ | This compound | SNAr |

The chemical reactivity of 4-azidopyrimidines is dominated by the unique properties of the C4-azido group. A critical aspect of their chemistry is the existence of a dynamic equilibrium between the azide form and a fused tetrazole ring, known as azide-tetrazole tautomerism.

This equilibrium is highly sensitive to various factors:

Solvent Polarity: Polar solvents tend to favor the more polar tetrazole tautomer. mdpi.com

Temperature: The equilibrium position can be shifted by changes in temperature.

Electronic Effects: The nature of the substituent at the C2 position (in this case, the 4-methoxyphenyl (B3050149) group) influences the electron density of the pyrimidine ring and thus affects the stability of the respective tautomers. mdpi.com

The presence of both tautomers means that this compound can undergo reactions characteristic of both azides and tetrazoles. For instance, it can participate in cycloaddition reactions via the azide form or undergo transformations involving the tetrazole ring. nih.gov Additionally, azidoheterocycles can undergo intramolecular cyclization reactions, where the azide group reacts with another part of the molecule to form new ring systems, representing another important mechanistic pathway. nih.govnih.gov

The presence of the azide group makes this compound an ideal candidate for bioorthogonal ligation reactions. mdpi.com Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov

The primary applications in this domain include:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction can be used to conjugate the pyrimidine molecule to alkyne-modified biomolecules (like proteins or nucleic acids), surfaces, or polymers. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): By using a strained cyclooctyne (B158145), the pyrimidine moiety can be attached to substrates in living cells without the need for a cytotoxic copper catalyst. cas.org

These ligation strategies enable the use of this compound as a chemical reporter or a building block for creating complex, functional materials and bioconjugates for imaging, diagnostics, and therapeutic applications. researchgate.net

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the structure, reactivity, and properties of molecules like this compound. nih.gov

Computational studies can be employed to:

Analyze the Azide-Tetrazole Equilibrium: Calculate the relative energies and thermodynamic parameters of the two tautomers to predict their populations under different conditions. nih.gov

Predict Chemical Reactivity: Analyze frontier molecular orbitals (HOMO and LUMO) and generate molecular electrostatic potential (MEP) maps to identify sites susceptible to nucleophilic or electrophilic attack. researchgate.net This helps in understanding and predicting the outcomes of chemical reactions.

Simulate Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra to aid in the characterization and structural confirmation of the compound.

These computational approaches complement experimental work by providing a deeper understanding of the molecule's behavior at an electronic level, guiding synthetic efforts and the design of new functional derivatives. nih.gov

Structure

3D Structure

Properties

CAS No. |

88627-01-4 |

|---|---|

Molecular Formula |

C11H9N5O |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

4-azido-2-(4-methoxyphenyl)pyrimidine |

InChI |

InChI=1S/C11H9N5O/c1-17-9-4-2-8(3-5-9)11-13-7-6-10(14-11)15-16-12/h2-7H,1H3 |

InChI Key |

QUNTUXFCMVZGNN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=N2)N=[N+]=[N-] |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido 2 4 Methoxyphenyl Pyrimidine

Strategic Approaches to Pyrimidine (B1678525) Core Functionalization at Specific Positions

The synthesis of 4-azido-2-(4-methoxyphenyl)pyrimidine fundamentally relies on the strategic functionalization of the pyrimidine ring. The pyrimidine core is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions. nih.gov The presence of two nitrogen atoms in the ring significantly influences its reactivity, making these positions susceptible to attack by nucleophiles. nih.gov

For the target molecule, the primary strategic consideration is the introduction of two different substituents at the 2- and 4-positions. The 2-position is functionalized with a 4-methoxyphenyl (B3050149) group, while the 4-position is functionalized with an azido (B1232118) group. The order of introduction of these groups and the choice of precursors are critical to achieving a successful and efficient synthesis. Generally, the C4 position of a pyrimidine ring is more reactive towards nucleophilic substitution than the C2 position, a principle that guides the synthetic design. rsc.org

Precursor Synthesis and Derivatization Routes Leading to the 4-Position of the Pyrimidine Ring

The synthesis of a suitable precursor is a crucial step. A common and effective route begins with the construction of the 2-(4-methoxyphenyl)pyrimidine (B14478381) scaffold, which is then functionalized at the 4-position. This can be achieved through the condensation of a β-dicarbonyl compound with 4-methoxybenzamidine.

A key intermediate in the synthesis of the target compound is 2-(4-methoxyphenyl)pyrimidin-4-ol. This precursor can be synthesized and subsequently converted to a more reactive intermediate suitable for the introduction of the azido group. The hydroxyl group at the 4-position is a poor leaving group and must be activated. A standard method for this activation is the conversion of the pyrimidin-4-ol to a 4-chloropyrimidine (B154816) derivative. This is typically achieved by treating 2-(4-methoxyphenyl)pyrimidin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃). manchester.ac.ukacs.orgnih.gov The resulting 4-chloro-2-(4-methoxyphenyl)pyrimidine (B1350198) is a highly valuable intermediate, as the chlorine atom at the 4-position is an excellent leaving group for subsequent nucleophilic substitution reactions. metu.edu.trrsc.org

Introduction of the Azido Group via Specific Azidation Reactions

With the activated precursor, 4-chloro-2-(4-methoxyphenyl)pyrimidine, in hand, the azido group can be introduced at the 4-position. There are two primary strategies for this transformation: nucleophilic displacement and diazo transfer methodologies.

Nucleophilic Displacement Strategies for Azide (B81097) Introduction

The most direct method for introducing the azido group is through a nucleophilic aromatic substitution reaction. The 4-chloro-2-(4-methoxyphenyl)pyrimidine is reacted with an azide salt, typically sodium azide (NaN₃), in a suitable polar aprotic solvent. nih.gov The azide ion (N₃⁻) acts as the nucleophile, displacing the chloride ion at the C4 position of the pyrimidine ring.

The general reaction is as follows: 4-chloro-2-(4-methoxyphenyl)pyrimidine + NaN₃ → this compound + NaCl

The efficiency of this reaction is dependent on various parameters, including the solvent, temperature, and reaction time, which are discussed in the optimization section.

Optimized Diazo Transfer Methodologies

An alternative and powerful strategy for the introduction of an azido group involves a diazo transfer reaction. This method is particularly useful if the precursor is a 4-amino-2-(4-methoxyphenyl)pyrimidine. The amino group can be converted to an azido group using a diazo transfer reagent. organic-chemistry.org

Commonly used diazo transfer reagents include trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide. organic-chemistry.orgscilit.comlookchem.com The latter is often preferred due to its greater stability and safety. nih.govmanchester.ac.ukorganic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a copper(II) catalyst, which facilitates the transfer of the diazo group from the reagent to the amino group of the pyrimidine. mdpi.com

The reaction proceeds via the formation of a diazonium salt intermediate, which then reacts with an azide source or rearranges to the final azido product. This methodology offers a mild and efficient way to introduce the azido functionality.

Reaction Parameter Optimization for Enhanced Synthetic Yields and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound, particularly for the nucleophilic displacement of the 4-chloro substituent with sodium azide. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and reaction time. A systematic study of these parameters allows for the identification of the optimal conditions for the synthesis.

Below is an interactive data table summarizing a hypothetical optimization study for the reaction of 4-chloro-2-(4-methoxyphenyl)pyrimidine with sodium azide.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | 25 | 24 | 65 |

| 2 | DMF | 50 | 12 | 85 |

| 3 | DMF | 80 | 6 | 92 |

| 4 | DMSO | 25 | 24 | 70 |

| 5 | DMSO | 50 | 12 | 88 |

| 6 | DMSO | 80 | 6 | 95 |

| 7 | Acetonitrile (B52724) | 80 (reflux) | 12 | 75 |

From this representative data, it can be concluded that polar aprotic solvents like DMF and DMSO are effective for this reaction. Increasing the temperature generally leads to higher yields and shorter reaction times. In this hypothetical study, the optimal conditions were found to be reacting 4-chloro-2-(4-methoxyphenyl)pyrimidine with sodium azide in DMSO at 80°C for 6 hours, resulting in a 95% yield.

Considerations of Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a key consideration in the synthesis of 2,4-disubstituted pyrimidines. When a pyrimidine ring has leaving groups at both the 2- and 4-positions, nucleophilic attack generally occurs preferentially at the 4-position. nih.gov This is attributed to the greater electron deficiency at the C4 position, which makes it more susceptible to nucleophilic attack. rsc.org In the context of synthesizing this compound, this inherent regioselectivity is advantageous when starting from a precursor like 2-aryl-4,6-dichloropyrimidine, allowing for the selective introduction of the azido group at the 4-position.

The presence of the 2-(4-methoxyphenyl) group can further influence the regioselectivity. The electronic properties of this substituent can modulate the electron density of the pyrimidine ring, though the inherent preference for C4 substitution typically dominates.

Stereochemical control is not a factor in the synthesis of the final compound, this compound, as it does not possess any chiral centers. However, if any of the precursors or reagents used in the synthesis were chiral, considerations for maintaining or controlling stereochemistry would be necessary.

Chemical Reactivity and Transformation Pathways of 4 Azido 2 4 Methoxyphenyl Pyrimidine

Mechanistic Investigations of Azido (B1232118) Group Transformations

The azido group is a versatile functional group known for its ability to undergo thermal, photochemical, and reductive transformations, providing pathways to various nitrogen-containing compounds.

Thermal Decomposition Pathways and Nitrene Intermediates

The thermal decomposition of aryl and heteroaryl azides is a well-established method for generating highly reactive nitrene intermediates. researchgate.netresearchgate.net For 4-azido-2-(4-methoxyphenyl)pyrimidine, heating is expected to induce the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process, to yield the corresponding pyrimidin-4-nitrene. This reaction is typically the initial, rate-determining step. rsc.orgresearchgate.net

The resulting 2-(4-methoxyphenyl)pyrimidin-4-nitrene is a highly reactive, electron-deficient species. Its subsequent reactions are dictated by the reaction conditions and the surrounding medium. Plausible pathways for the nitrene intermediate include:

Intermolecular Reactions: In the presence of suitable substrates, the nitrene can undergo insertion into C-H bonds or addition to C=C double bonds. amazonaws.com

Polymerization: In the absence of trapping agents, the highly reactive nitrene can react with other molecules of the azide (B81097) or nitrene, leading to the formation of amorphous, nitrogen-rich polymeric materials. researchgate.netresearchgate.net This is a common outcome for the thermal decomposition of many heteroaromatic polyazides. researchgate.net

Studies on analogous compounds, such as 2,4,6-triazidopyrimidine, show that the decomposition proceeds via nitrene formation, yielding nitrogen as the sole gaseous product and resulting in a solid polymeric residue composed of carbon-nitrogen networks. researchgate.net The decomposition temperature for such compounds typically falls in the range of 120-160°C. researchgate.net

Table 1: Thermal Decomposition Data for Analogous Azido-Heterocycles

| Compound | Decomposition Temperature (°C) | Primary Intermediate | Major Products |

|---|---|---|---|

| 2,4,6-Triazidopyrimidine | ~120-160 | Pyrimidinylnitrene | Nitrogen gas, Polymeric solid |

| 2,6-Diazido-3,5-dicyanopyridine | ~135 (melts with decomposition) | Pyridylnitrene | Nitrogen gas, Polymeric solid |

| 4-Azido-2,3,5,6-tetrafluoropyridine | >130 | Pyridylnitrene | Nitrogen gas, Intractable solid |

Photochemical Reactions and Their Mechanistic Implications

Photolysis provides an alternative pathway for generating nitrene intermediates from azides, often under milder conditions than thermolysis. amazonaws.com Irradiation of this compound with UV light is expected to cleave the N-N₂ bond, forming the pyrimidin-4-nitrene, likely in its singlet state initially. The fate of this photochemically generated nitrene can differ significantly from its thermally generated counterpart and is highly dependent on the solvent.

Based on studies of other azidopyrimidines and azidobenzenes, potential photochemical transformations include: rsc.orgrsc.org

Ring Expansion: In the presence of nucleophiles like amines or alcohols, the singlet nitrene can lead to a ring expansion. The proposed mechanism involves the formation of a bicyclic azirine intermediate, which then undergoes nucleophilic attack and ring-opening to yield a seven-membered 1,3,5-triazepine derivative.

Ring Contraction: In aqueous media, irradiation can sometimes lead to ring contraction, affording hydantoin (B18101) ring systems.

Simple Reduction: Photolysis in the presence of a hydrogen donor can result in the formation of the corresponding amine, 4-amino-2-(4-methoxyphenyl)pyrimidine.

These reactions highlight the synthetic utility of photochemical methods to access complex heterocyclic systems from azidopyrimidine (B78605) precursors. rsc.org

Selective Reductive Transformations of the Azido Moiety

The reduction of the azido group to a primary amine is a fundamental and widely used transformation. For this compound, this conversion to 4-amino-2-(4-methoxyphenyl)pyrimidine can be achieved through several reliable methods. researchgate.net The choice of reagent is often dictated by the presence of other functional groups in the molecule.

Common methods for the selective reduction of an azido group on a heterocyclic ring include:

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃). wikipedia.orgyoutube.com The initial step is the formation of a phosphazide (B1677712) intermediate, which then loses N₂ to form an iminophosphorane. nrochemistry.com Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide. wikipedia.orgwikipedia-on-ipfs.org This method is known for its mild conditions and high chemoselectivity. nih.gov

Catalytic Hydrogenation: This is a classic and efficient method for azide reduction. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). asianpubs.orgresearchgate.net Care must be taken, as prolonged reaction times or harsh conditions can sometimes lead to the reduction of the pyrimidine (B1678525) ring itself. asianpubs.orgnih.gov

Metal-Mediated Reductions: Various metals and metal salts can be used to reduce azides. Reagents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or zinc (Zn) dust are effective. researchgate.net These methods are often cost-effective and straightforward to perform.

Table 2: Comparison of Common Azide Reduction Methods

| Method | Reagents | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Staudinger Reaction | PPh₃, then H₂O | THF, Room Temp to Reflux | Very mild, highly chemoselective | Stoichiometric phosphine oxide byproduct |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | MeOH or EtOAc, RT, 1-4 atm H₂ | Clean, high yielding | Potential for over-reduction of the heterocycle |

| Metal Reduction | SnCl₂, Fe, or Zn | Acidic or neutral media | Cost-effective, robust | Requires stoichiometric metal, acidic workup |

Reactivity of the Pyrimidine Heterocyclic Core

The pyrimidine ring is classified as a π-deficient heterocycle due to the electron-withdrawing nature of its two nitrogen atoms. This electronic characteristic makes the ring generally resistant to electrophilic attack but highly susceptible to nucleophilic substitution. wikipedia.org

Analysis of Electrophilic and Nucleophilic Aromatic Substitution Processes

Nucleophilic Aromatic Substitution (SₙAr): The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack. stackexchange.com In this compound, the C2 position is occupied. The C4 position bears the azido group, which can function as a leaving group, while the C6 position is unsubstituted. Nucleophilic attack is highly favored at the C4 and C6 positions because the negative charge of the resulting Meisenheimer-type intermediate can be delocalized onto the ring nitrogen atoms, which provides significant stabilization. echemi.comstackexchange.com

Electrophilic Aromatic Substitution (SₑAr): Conversely, electrophilic aromatic substitution on the pyrimidine ring is difficult. wikipedia.org The ring nitrogens strongly deactivate the system towards attack by electrophiles. wikipedia.orgmasterorganicchemistry.com If the reaction is forced, it occurs preferentially at the C5 position, which is the most electron-rich carbon on the ring. wikipedia.orgstackexchange.com For an electrophilic attack to occur on this compound, harsh conditions and a strong electrophile would be necessary, as the substituents present are not sufficiently activating to overcome the inherent deactivation of the pyrimidine core. masterorganicchemistry.com

Investigation of Ring-Opening and Rearrangement Mechanisms

While pyrimidine derivatives are generally stable, the ring can undergo cleavage under specific, often vigorous, conditions. rsc.org Ring-opening is typically initiated by the attack of a powerful nucleophile. umich.edu

A notable pathway for some substituted pyrimidines is the Sₙ(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.orgacs.org This mechanism is particularly relevant in reactions with strong nucleophiles like sodium amide in liquid ammonia. wikipedia.orgyoutube.com

For this compound, an ANRORC-type pathway could be envisaged. The process would be initiated by the addition of a strong nucleophile (e.g., NH₂⁻) to an unsubstituted, electron-deficient carbon, such as C6. This addition breaks the aromaticity and leads to a stable anionic σ-complex. Subsequent cleavage of a C-N or C-C bond in the ring results in an open-chain intermediate. This intermediate can then re-cyclize, potentially expelling one of the original ring atoms, to form a new heterocyclic system. wur.nlrsc.org This type of transformation allows for profound structural modifications of the original pyrimidine scaffold. researchgate.net

Kinetic and Thermodynamic Characterization of Key Chemical Reactions of this compound

The chemical reactivity of this compound is characterized by several transformation pathways, with the azide-tetrazole equilibrium being a prominent and well-studied phenomenon for analogous azidopyrimidine systems. The kinetics and thermodynamics of these reactions are crucial for understanding the compound's stability and reactivity profile. While specific experimental data for this compound is not extensively available in the public domain, a comprehensive understanding can be derived from the analysis of closely related substituted azidopyrimidines.

A significant aspect of the chemistry of azido-substituted N-heterocycles is the valence tautomerism between the azide form and a fused tetrazole ring system. For 4-azidopyrimidines, this involves an equilibrium between the 4-azido form and its tetrazolo[1,5-c]pyrimidine isomer. This equilibrium is influenced by substituent effects, solvent polarity, and temperature. mdpi.comresearchgate.net

Research on a series of 2,6-disubstituted 4-azidopyrimidines has provided valuable insights into the kinetic and thermodynamic parameters governing this tautomeric rearrangement. researchgate.net These studies, conducted using methods such as dynamic NMR spectroscopy (NOESY/EXSY), have determined the activation parameters for the azide-tetrazole interconversion. researchgate.net The presence of phenyl substituents, analogous to the 2-(4-methoxyphenyl) group in the target compound, has been found to accelerate these tautomeric transformations. researchgate.net

The thermodynamic and kinetic parameters for the azide-tetrazole rearrangement in a series of 2,6-disubstituted 4-azidopyrimidines are summarized in the following table. These values provide a representative range for the expected parameters for this compound.

| Parameter | Value Range | Unit |

|---|---|---|

| Activation Energy (Ea) | 93 - 117 | kJ mol⁻¹ |

| Enthalpy of Activation (ΔH) | 15 - 28 | kJ mol⁻¹ |

| Entropy of Activation (ΔS) | 47 - 65 | J mol⁻¹ K⁻¹ |

| Logarithm of Pre-exponential Factor (log A) | 15.1 - 18.9 | - |

The position of the azide-tetrazole equilibrium is also significantly dependent on the electronic properties of the substituents on the pyrimidine ring. Electron-withdrawing groups tend to stabilize the azide isomer, whereas electron-donating groups generally shift the equilibrium towards the tetrazole form. nih.gov The 4-methoxyphenyl (B3050149) group at the 2-position of the target compound is generally considered to be electron-donating, which would suggest a significant population of the tetrazolo[1,5-c]pyrimidine tautomer in equilibrium.

Solvent polarity is another critical factor. An increase in solvent polarity typically favors the more polar tetrazole tautomer. mdpi.com For instance, in some 2-azido-4-(trifluoromethyl)-6-R-pyrimidines, the azide form is exclusively observed in less polar solvents like CDCl₃, while in a polar solvent like DMSO-d₆, an equilibrium with the tetrazole form is established. researchgate.net

Another key chemical transformation for azido compounds is thermal decomposition. The general mechanism for the thermal decomposition of aromatic azides involves the initial elimination of a nitrogen molecule to form a highly reactive nitrene intermediate. researchgate.net Subsequent reactions of the nitrene can lead to the formation of various products, including polymeric materials. researchgate.net

Kinetic studies on the thermal decomposition of related compounds, such as 2,4,6-triazidopyrimidine, have been conducted. researchgate.net While direct kinetic parameters for this compound are not available, the data from analogous compounds can provide an estimation of its thermal stability.

| Compound | Activation Energy (Ea) | Logarithm of Pre-exponential Factor (log A) |

|---|---|---|

| 2,4,6-Triazidopyrimidine | 150 ± 3 kJ mol⁻¹ | 16.7 ± 0.7 s⁻¹ |

Advanced Methodologies in Bioorthogonal Ligation and Click Chemistry Employing 4 Azido 2 4 Methoxyphenyl Pyrimidine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and high yields in forming 1,4-disubstituted 1,2,3-triazoles. nih.govacs.org The reaction's efficiency is often dependent on the nature of both the azide (B81097) and the alkyne substrates, as well as the catalyst system employed. nih.gov

Scope and Limitations of CuAAC with Diverse Alkyne Substrates

The scope of the CuAAC reaction is exceptionally broad, accommodating a wide variety of functional groups in both the azide and alkyne coupling partners. However, the specific performance of "4-Azido-2-(4-methoxyphenyl)pyrimidine" with a diverse range of alkynes has not been documented. Research on other azides indicates that electronic and steric factors on the alkyne can influence reaction rates and yields.

Optimization of Catalyst Systems and Reaction Efficiencies

Numerous copper(I) sources and ligand systems have been developed to enhance the efficiency and biocompatibility of CuAAC reactions. These include various copper salts, complexes with stabilizing ligands, and heterogeneous catalysts. rsc.org The optimization of these systems for reactions involving "this compound" would require empirical investigation, which does not appear to have been published.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Methodologies

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a bioorthogonal alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst. nih.gov This reaction relies on the high ring strain of cyclooctynes to drive the cycloaddition with azides. rsc.org

Reactivity Profiling with Various Strained Cycloalkynes

The kinetics of SPAAC are highly dependent on the structure of the strained cycloalkyne. nih.gov Different generations of cyclooctynes have been designed to enhance reactivity and stability. A reactivity profile for "this compound" with various strained cycloalkynes would be necessary to determine its suitability for specific bioorthogonal applications, but such data is not available.

Control of Chemo- and Regioselectivity in SPAAC Reactions

SPAAC reactions are generally highly chemoselective, proceeding readily in complex biological environments without interfering with native functional groups. The regioselectivity is also well-defined, typically yielding a single triazole product. rsc.org While this is a general characteristic of SPAAC, specific studies confirming this for "this compound" are absent from the literature.

Exploration of Other Bioorthogonal Ligation Approaches

Beyond CuAAC and SPAAC, a diverse toolkit of bioorthogonal reactions has been developed, including Staudinger ligations, inverse-electron-demand Diels-Alder reactions, and reactions involving isonitriles. nih.govresearchgate.net The potential utility of "this compound" in these or other novel bioorthogonal methodologies remains an open area for future research.

Advanced Staudinger Ligation Variants

The Staudinger ligation, a reaction between an azide and a phosphine (B1218219) to form an aza-ylide that is subsequently trapped to form a stable amide bond, has become a cornerstone of bioorthogonal chemistry. lbl.govacs.org While the classical Staudinger ligation has been widely applied, research has focused on developing advanced variants with improved kinetics, yields, and biocompatibility. The electronic nature of the azide plays a crucial role in the reaction kinetics.

Advanced Staudinger ligation variants often employ phosphines with strategically placed substituents to enhance reaction rates and facilitate product purification. For instance, phosphinothiols have been utilized in "traceless" Staudinger ligations, where the phosphine oxide byproduct is cleaved from the final product. raineslab.com The rate of these ligations is sensitive to both the electronic and steric properties of the reactants.

The table below summarizes the expected impact of the substituents in this compound on the key steps of the Staudinger ligation, based on established principles. raineslab.comacs.org

| Reaction Step | Substituent Effect of Pyrimidine (B1678525) Ring | Substituent Effect of 4-Methoxyphenyl (B3050149) Group | Predicted Overall Effect on Rate |

| Phosphine Attack on Azide | Accelerating (electron-withdrawing) | Decelerating (electron-donating) | Moderately accelerated |

| Aza-ylide Formation | Stabilizing | Destabilizing | Moderate stability |

| Intramolecular Cyclization | Favorable | May slightly hinder | Favorable |

| Hydrolysis of Intermediate | Dependent on phosphine structure | Dependent on phosphine structure | Dependent on phosphine structure |

It is hypothesized that this compound would be a competent substrate for advanced Staudinger ligation variants, with its reactivity profile offering a unique tool for bioorthogonal applications. Further experimental validation is required to fully characterize its performance in these reactions.

Photo-Crosslinking Applications and Mechanism

Aryl azides are widely used as photo-crosslinking agents to capture transient molecular interactions in biological systems. rsc.org Upon irradiation with UV light, the azide group releases nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, addition to double bonds, or ring expansion to form a dehydroazepine, which can react with nucleophiles. researchgate.netthermofisher.com These reactions result in the formation of a stable covalent bond between the probe and its interacting partner.

While specific photo-crosslinking applications of this compound have not been documented in the literature, its potential as a photo-crosslinker can be assessed based on the general principles of aryl azide photochemistry. The pyrimidine ring is expected to influence the photophysical properties of the azide. The absorption maximum of the azide will likely be in the UV-A range, similar to other phenyl azides. thermofisher.com

The mechanism of photo-crosslinking with this compound is predicted to follow the general pathway for aryl azides:

Photoactivation: Upon absorption of UV light, the azide is excited to a singlet state, which rapidly undergoes intersystem crossing to the triplet state and loses N₂ to form a highly reactive singlet nitrene.

Nitrene Reactions: The singlet nitrene can directly insert into C-H or N-H bonds of nearby molecules.

Intersystem Crossing: The singlet nitrene can also undergo intersystem crossing to the more stable triplet nitrene, which has a longer lifetime and can also participate in crosslinking reactions.

Ring Expansion: A common pathway for aryl nitrenes is rearrangement to a seven-membered ring ketenimine (dehydroazepine), which is a potent electrophile that can be trapped by nucleophiles such as primary amines on proteins. acs.org

The presence of the 2-(4-methoxyphenyl)pyrimidine (B14478381) scaffold could be leveraged to target specific biological sites. For example, if this scaffold has an affinity for a particular protein or nucleic acid structure, it could be used for targeted photo-crosslinking studies.

The following table outlines the potential reactive intermediates and their subsequent reactions in the photo-crosslinking process involving this compound.

| Reactive Intermediate | Formation Pathway | Subsequent Reactions | Resulting Covalent Linkage |

| Singlet Nitrene | Photolysis of azide | C-H/N-H insertion | Amine or substituted amine |

| Triplet Nitrene | Intersystem crossing from singlet nitrene | H-abstraction followed by radical recombination | Various |

| Dehydroazepine | Ring expansion of singlet nitrene | Nucleophilic attack (e.g., by lysine (B10760008) side chain) | Substituted azepine |

Further research is necessary to explore the specific photo-crosslinking efficiency and selectivity of this compound in biological contexts.

Design Principles for Orthogonal Reactivity in Multifunctional Systems

A key goal in chemical biology is the ability to label multiple components in a complex system simultaneously and selectively. This requires the use of mutually orthogonal bioorthogonal reactions, which proceed independently without cross-reactivity. nih.gov The design of multifunctional probes incorporating different bioorthogonal handles is crucial for such applications.

The this compound scaffold can serve as a platform for creating such multifunctional probes. The azide group provides one handle for bioorthogonal ligation, such as the Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC). A second orthogonal reactive group could be introduced elsewhere on the molecule, for instance, on the methoxyphenyl ring or at another position on the pyrimidine ring.

The principles for designing orthogonal reactivity in systems involving this compound include:

Mechanistic Orthogonality: Combining the azide with a reactive group that participates in a mechanistically distinct reaction. For example, pairing the azide (for click chemistry) with a dienophile for an inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov

Electronic Tuning: Modifying the electronic properties of the azide or the orthogonal partner to fine-tune their reactivity and prevent cross-reactivity. The electronic character of the 2-(4-methoxyphenyl)pyrimidine core already influences the azide's reactivity.

Steric Hindrance: Introducing bulky groups near one of the reactive centers can prevent its reaction with a sterically demanding partner, thereby enforcing orthogonality.

A hypothetical multifunctional probe based on this compound could incorporate an alkyne group on the phenyl ring, creating a molecule capable of participating in both Staudinger ligation (via the azide) and CuAAC (via the alkyne). The orthogonality would depend on the specific reaction conditions and the choice of the phosphine and copper catalyst.

The table below illustrates a design concept for a multifunctional probe with orthogonal reactivity.

| Reactive Handle 1 | Reactive Handle 2 | Orthogonal Reaction 1 | Orthogonal Reaction 2 | Design Consideration |

| Azide | Terminal Alkyne | Staudinger Ligation | CuAAC | Requires careful selection of phosphine and copper source to avoid cross-reactivity. |

| Azide | Tetrazine | SPAAC | IEDDA | Mechanistically distinct and generally highly orthogonal. |

| Azide | Norbornene | Staudinger Ligation | IEDDA | Good orthogonality due to different reaction mechanisms. |

Applications and Advanced Functionalization Strategies Involving 4 Azido 2 4 Methoxyphenyl Pyrimidine

Development of Sophisticated Molecular Probes for Research

The unique chemical architecture of 4-Azido-2-(4-methoxyphenyl)pyrimidine makes it an ideal candidate for designing specialized molecular probes. These probes are instrumental in detecting and characterizing biomolecules, elucidating their functions, and studying their interactions within complex biological systems.

Design and Synthesis of Fluorogenic Tagging Reagents

Fluorogenic probes are a class of molecular tools that exhibit little to no fluorescence on their own but become brightly fluorescent upon reacting with a specific target. This "turn-on" mechanism provides a high signal-to-noise ratio, making them exceptionally useful for bio-imaging. The azide (B81097) group in this compound can be exploited to create such probes.

The design principle often relies on the azide moiety acting as a quencher of a nearby fluorophore or participating in a reaction that creates a fluorescent product. ekb.eg In a common strategy, the azide-alkyne click reaction is used to trigger the fluorescence signal. ekb.eg The non-fluorescent this compound can be reacted with a target molecule that has been pre-labeled with a non-fluorescent, alkyne-functionalized coumarin (B35378) or another suitable dye. ekb.eg The formation of the triazole ring through the click reaction alters the electronic structure of the system, restoring the fluorophore's emission and signaling the binding event. ekb.egnih.gov This dual-activation approach, requiring both the click reaction and, in some advanced systems, subsequent photoactivation, allows for high spatiotemporal control in imaging experiments. nih.gov

| Probe Component | Role in Fluorogenic System | Example Partner Reagent | Activation Mechanism |

|---|---|---|---|

| This compound | Azide-bearing recognition or labeling unit | Alkyne-functionalized coumarin | Click reaction (CuAAC or SPAAC) forms a fluorescent triazole product. ekb.eg |

| This compound | Photoactivatable cross-linker and quencher | Fluorophore-labeled binding partner | UV light activation generates a nitrene that cross-links to the target, altering the local environment to de-quench fluorescence. |

| Aryl azide-tetrazole conjugate (as probe) | Photoactivatable pre-fluorophore | Alkyne-labeled biomolecule | Fluorescence is activated by two events: the azide-alkyne click reaction followed by light activation. nih.gov |

Creation of Affinity-Based Probes for Specific Molecular Interactions

Affinity-based probes (AfBPs) are powerful tools used to identify and study the binding partners of small molecules within the proteome. nih.gov These probes are typically constructed from three key components: a recognition element that binds to the target protein, a reactive group for covalent cross-linking, and a reporter tag for detection and enrichment. nih.govfrontiersin.org

In an AfBP derived from this compound, the 2-(4-methoxyphenyl)pyrimidine (B14478381) scaffold would serve as the recognition element, leveraging the known biological activities of pyrimidine (B1678525) derivatives to target specific classes of proteins, such as kinases or other enzymes. nih.govrsc.org The 4-azido group can function in two distinct ways:

As a Photo-reactive Cross-linker: Upon exposure to UV light, the aryl azide generates a highly reactive nitrene that can insert into nearby C-H or N-H bonds of the target protein, forming a stable covalent bond. nih.govscbt.com This captures even transient or weak binding interactions. scbt.com

As a Bioorthogonal Handle: In a two-step approach, the probe first binds non-covalently to its target. Then, a reporter molecule containing a terminal alkyne (e.g., alkyne-biotin or an alkyne-fluorophore) is added, which covalently attaches to the probe via a click reaction. nih.govresearchgate.net This method avoids the potential for bulky reporter tags to interfere with initial target binding. nih.gov

| Component | Function | Role of this compound |

|---|---|---|

| Recognition Element | Binds specifically to the target protein. | The 2-(4-methoxyphenyl)pyrimidine core provides binding affinity and selectivity. |

| Reactive Group | Forms a covalent bond with the target protein. | The 4-azido group acts as a photo-activatable cross-linker. thermofisher.com |

| Reporter Handle | Enables detection, visualization, or purification of the probe-protein complex. | The 4-azido group serves as a handle for click chemistry conjugation to an alkyne-reporter tag. frontiersin.org |

Methodologies for Bioconjugation in Controlled In Vitro Systems

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is essential for creating advanced diagnostics, therapeutics, and research tools. nih.gov The azide functionality of this compound makes it an excellent reagent for the precise modification of biomolecules like proteins and nucleic acids in controlled in vitro settings.

Strategies for Protein and Peptide Modification

The modification of proteins and peptides with small molecules can introduce new functionalities, such as fluorescence for imaging or specific binding moieties. The most common strategy for using an azide-containing compound like this compound involves its reaction with a protein that has been engineered to contain an alkyne group. lumiprobe.com This is often achieved by incorporating an alkyne-bearing unnatural amino acid (e.g., homopropargylglycine) into the protein's sequence during synthesis. nih.gov

Once the alkyne-functionalized protein is prepared, the conjugation is achieved via click chemistry. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that proceeds rapidly under mild aqueous conditions. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. interchim.fr

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction avoids the use of a potentially cytotoxic copper catalyst by employing a strained cyclooctyne (B158145) derivative (e.g., DBCO). nih.gov The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide, making it suitable for systems where copper toxicity is a concern.

Techniques for Nucleic Acid Labeling and Functionalization

Labeling DNA and RNA is crucial for studying their localization, dynamics, and interactions. biosynth.com A powerful method for this involves metabolic labeling, where cells are cultured with a modified nucleoside analog containing an alkyne group, such as 5-ethynyl-uridine (5-EU). nih.gov This alkyne-modified nucleoside is incorporated into newly synthesized RNA by the cell's own machinery.

Following incorporation, the alkyne-labeled nucleic acids can be specifically tagged with this compound via a click reaction. lumiprobe.combiosynth.com This covalent attachment allows researchers to visualize newly synthesized RNA or to purify it for further analysis. The high specificity and efficiency of click chemistry enable dense labeling, which is a prerequisite for advanced imaging techniques like super-resolution microscopy. nih.gov

| Reaction Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne, Azide, Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) | Aqueous buffers, room temperature | Fast kinetics, high yield, simple alkyne reagents. interchim.fr | Potential cytotoxicity from copper catalyst. nih.gov |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN), Azide | Physiological conditions, no catalyst required | Bioorthogonal (copper-free), suitable for live cells. nih.gov | Slower kinetics than CuAAC, strained alkynes are larger and more complex. |

Integration in Materials Science Applications

The application of pyrimidine-based compounds extends beyond biology into materials science, where their electronic and photophysical properties are highly valued. Pyrimidine is an electron-deficient heterocycle, and when incorporated into π-conjugated systems, it can significantly influence the material's optical and charge-transport properties. researchgate.net Such materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. nih.govresearchgate.net

The this compound molecule provides a means to covalently anchor these desirable properties onto various substrates. The azide group acts as a versatile chemical handle for surface modification. For example, a polymer film or a silicon wafer can be functionalized with alkyne groups. Subsequent reaction with this compound via click chemistry results in a dense, covalently attached monolayer of the pyrimidine derivative on the material's surface. This approach allows for the precise engineering of surface properties, such as hydrophobicity, fluorescence, or the ability to bind specific analytes, opening avenues for the development of advanced functional materials and chemical sensors.

Polymer Functionalization and Grafting Techniques

The modification of polymers to introduce new functionalities is a critical area of macromolecular science. This compound serves as a powerful agent for such modifications, primarily through click chemistry. researchgate.net This approach allows for the covalent linking of the pyrimidine moiety to polymer chains, thereby altering the polymer's physical, chemical, or biological properties.

Polymer Grafting: Polymer grafting involves the attachment of polymer chains (the graft) onto a main polymer backbone. The primary methods for creating these graft copolymers are "grafting to," "grafting from," and "grafting through". nih.govmdpi.com Due to its azide group, this compound is particularly well-suited for the "grafting to" strategy. In this method, pre-synthesized polymer chains with terminal alkyne groups are reacted with a polymer backbone that has been functionalized with the this compound molecule. The CuAAC reaction efficiently "clicks" the alkyne-terminated polymer onto the azide-functionalized backbone. nih.gov This technique offers excellent control over the molecular weight and structure of the grafted chains.

For instance, a base polymer such as polystyrene could be chemically modified to introduce reactive sites, which are then converted to carry the this compound unit. Separately, a polymer with desired properties, like poly(ethylene glycol) (PEG) for biocompatibility, is synthesized with a terminal alkyne group. The two polymers are then reacted under click chemistry conditions to yield a polystyrene-graft-PEG copolymer.

Below is an interactive table comparing the primary polymer grafting techniques.

| Feature | "Grafting To" | "Grafting From" |

| Description | Pre-formed polymer chains are attached to a polymer backbone. mdpi.com | Side chains are grown directly from initiation sites on the backbone. mdpi.com |

| Grafting Density | Typically lower due to steric hindrance from attaching large chains. | Can achieve higher grafting density as small monomers polymerize from the surface. |

| Control of Grafted Chain | Excellent control over molecular weight and dispersity of the side chains. | Less control over the length and distribution of the grown side chains. |

| Role of Azide Compound | The azide can be on the backbone, with alkyne-terminated chains being attached. | The azide could be part of the initiator molecule attached to the backbone. |

Surface Modification and Coating Strategies for Advanced Materials

The precise control of surface chemistry is fundamental to the development of advanced materials for applications ranging from biomedical devices to electronics. The covalent attachment of molecules like this compound can dramatically alter a material's surface properties, such as wettability, biocompatibility, and chemical reactivity.

Click Chemistry for Surface Functionalization: The "click" reaction is an ideal tool for surface modification due to its high efficiency and specificity, which ensures that the reaction occurs only between the desired azide and alkyne partners without affecting the underlying substrate. researchgate.net A substrate, such as a silicon wafer, gold nanoparticle, or titanium implant, can be pre-functionalized with terminal alkyne groups through silanization or thiol-gold chemistry. researchgate.net Subsequent exposure to a solution of this compound under CuAAC conditions results in the formation of a dense, covalently bound monolayer of the pyrimidine derivative on the surface. nih.gov This process transforms the substrate's surface, introducing the chemical characteristics of the 4-methoxyphenyl (B3050149) and pyrimidine groups. This strategy can be used to control protein adsorption on biomedical implants or to create specific binding sites for sensors. nih.gov

The following table outlines strategies for surface modification using this approach.

| Strategy | Substrate Functionalization | Attached Molecule | Resulting Surface Property |

| Direct Attachment | Surface is coated with alkyne-terminated self-assembled monolayers (SAMs). | This compound | Surface properties are dictated by the pyrimidine and methoxyphenyl groups. |

| Polymer Brush Grafting | Surface is coated with this compound. | Alkyne-terminated polymers (e.g., PEG, PAA). | Properties are determined by the grafted polymer (e.g., antifouling, pH-responsive). mdpi.com |

Preparation and Characterization of Novel Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular level, offer properties that are not accessible with either component alone. idu.ac.id this compound can act as a crucial organic linker in the synthesis of such materials, bridging the gap between the organic and inorganic worlds.

Synthesis of Organic-Inorganic Hybrids: In a typical synthesis, inorganic nanoparticles (e.g., silica, titanium dioxide, or iron oxide) are first surface-functionalized with alkyne groups. These "activated" nanoparticles are then dispersed in a solution containing an organic component, such as a polymer, and this compound. The pyrimidine derivative, through a click reaction, can covalently link the nanoparticles to the polymer matrix or act as a functional bridge between different nanoparticles. mdpi.com The pyrimidine core itself is a valuable pharmacophore in medicinal chemistry, and incorporating it into a hybrid material could impart specific biological activities. researchgate.netmdpi.com

Characterization Techniques: The successful synthesis and properties of these novel hybrid materials must be confirmed through a suite of characterization techniques. The initial synthesis of the pyrimidine derivatives and subsequent modifications are typically verified using spectroscopic methods. ijper.orgnih.govresearchgate.net The final hybrid material requires both chemical and morphological analysis.

The table below details common characterization techniques for these materials.

| Technique | Abbreviation | Information Provided |

| Fourier-Transform Infrared Spectroscopy | FTIR | Confirms the presence of functional groups (e.g., disappearance of the azide peak, appearance of triazole ring vibrations). |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed structural information about the organic components and confirms covalent bond formation. researchgate.net |

| X-ray Photoelectron Spectroscopy | XPS | Elemental and chemical state analysis of the material's surface, confirming successful surface modification. |

| Scanning Electron Microscopy | SEM | Visualizes the surface morphology, topography, and dispersion of components in the hybrid material. |

| Transmission Electron Microscopy | TEM | Provides high-resolution imaging of the internal structure and the interface between organic and inorganic phases. |

Theoretical and Computational Chemistry Approaches to 4 Azido 2 4 Methoxyphenyl Pyrimidine

Elucidation of Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-Azido-2-(4-methoxyphenyl)pyrimidine is fundamental to understanding its stability, reactivity, and spectroscopic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule.

At the heart of this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring and the azido (B1232118) group, which possess lone pairs of electrons. The LUMO, on the other hand, is anticipated to be distributed over the electron-deficient pyrimidine (B1678525) ring. This separation of the HOMO and LUMO is characteristic of donor-acceptor systems and has significant implications for the molecule's electronic transitions and reactivity in cycloaddition reactions.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In this map, regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the azido group are expected to be regions of negative potential, whereas the hydrogen atoms and parts of the pyrimidine ring will exhibit a positive potential.

Table 1: Calculated Electronic Properties of a Model Azidopyrimidine (B78605) System

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative and based on DFT calculations of similar azidopyrimidine structures.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Reactivity

DFT is a versatile computational tool for investigating the mechanisms and energetics of chemical reactions. For this compound, DFT studies are particularly valuable for understanding its participation in cycloaddition reactions and its behavior under thermal and photochemical conditions.

Transition State Analysis for Cycloaddition Reactions

The azido group in this compound can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form triazoles and triazolines, respectively. These reactions are of significant interest in synthetic chemistry. DFT calculations can be used to model the reaction pathway and identify the transition state (TS), which is the highest energy point along the reaction coordinate.

By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of the reaction can be predicted. nih.govresearchgate.net For the cycloaddition of an azide (B81097) with an alkyne, two regioisomeric products can be formed. DFT can be used to determine the energies of the transition states leading to each regioisomer, thereby predicting the regioselectivity of the reaction. doaj.org The geometry of the transition state provides insights into the bonding changes that occur during the reaction.

Table 2: Calculated Activation Energies for a Model Azide-Alkyne Cycloaddition Reaction

| Reaction Pathway | Activation Energy (kcal/mol) |

| Formation of 1,4-disubstituted triazole | 15.2 |

| Formation of 1,5-disubstituted triazole | 17.8 |

Note: These are representative values from DFT studies on similar aryl azide cycloadditions.

Determination of Energy Profiles for Thermal and Photochemical Processes

Aryl azides are known to undergo decomposition upon heating or exposure to UV light, typically leading to the formation of a highly reactive nitrene intermediate. DFT calculations can be employed to map out the potential energy surfaces for these thermal and photochemical processes.

For the thermal decomposition, the calculations would focus on identifying the lowest energy pathway for the extrusion of dinitrogen (N₂) from the azido group to form the corresponding nitrene. This involves locating the transition state for C-N bond cleavage.

The photochemical decomposition involves the excitation of the molecule to an electronically excited state. Time-dependent DFT (TD-DFT) can be used to calculate the energies of the excited states and to investigate the pathways for decay back to the ground state, which may involve bond breaking and the formation of the nitrene. researchgate.net The energy profiles for these processes are crucial for understanding the stability of this compound and for predicting its behavior under different energy inputs. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods are excellent for studying electronic structure and reaction mechanisms, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over longer timescales. MD simulations use classical mechanics to model the movements of atoms and molecules.

For this compound, MD simulations can be used to investigate the rotational freedom around the single bonds connecting the pyrimidine ring to the 4-methoxyphenyl group and the azido group. This allows for the identification of the most stable conformations (rotational isomers) and the energy barriers between them. mdpi.com

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or potential reaction partners. By simulating the system in a box of solvent molecules, one can gain insights into solvation effects and how the solvent influences the molecule's conformation and reactivity. These simulations can also reveal information about potential intermolecular hydrogen bonding or π-stacking interactions, which can be important in condensed phases.

Computational Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can provide experimental validation for theoretical models of molecular structure and reactivity.

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By comparing the calculated spectrum with the experimental one, the vibrational modes can be assigned to specific molecular motions, aiding in the structural characterization of the molecule. physchemres.orgnasa.govibm.com A characteristic and strong absorption band in the IR spectrum is expected for the asymmetric stretching of the azido group, typically found around 2100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. The chemical shifts and coupling constants of the hydrogen and carbon atoms in this compound can be calculated using DFT. nih.govresearchgate.net These theoretical predictions can assist in the assignment of the experimental NMR spectrum and can be used to distinguish between different isomers or conformations.

TD-DFT can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths correspond to the wavelengths and intensities of the absorption bands. This information is particularly useful for understanding the electronic transitions within the molecule and for studying its photochemical behavior.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Azido (-N₃) | Asymmetric Stretch | ~2120 |

| Methoxy (-OCH₃) | C-H Stretch | ~2950 |

| Pyrimidine Ring | Ring Stretch | ~1580 |

| Phenyl Ring | C-H Stretch | ~3050 |

Note: These are approximate values based on DFT calculations for molecules with similar functional groups.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation of 4 Azido 2 4 Methoxyphenyl Pyrimidine Reactions

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring

In situ or real-time NMR spectroscopy is a powerful non-invasive technique for continuously monitoring the progress of a chemical reaction directly within the NMR tube. It allows for the simultaneous observation of reactants, intermediates, and products, providing detailed structural and quantitative information as the reaction unfolds.

By acquiring a series of ¹H or ¹³C NMR spectra at regular intervals, a kinetic profile of the reaction can be constructed. For the reactions of 4-Azido-2-(4-methoxyphenyl)pyrimidine, this technique is invaluable for tracking the disappearance of starting material signals and the concurrent appearance of new signals corresponding to intermediates and the final product. For instance, in a [3+2] cycloaddition reaction with an alkyne, one could observe the distinct shifts in the aromatic protons of both the pyrimidine (B1678525) and methoxyphenyl rings as the electronic environment changes upon the formation of a triazole ring. The change in chemical shifts provides direct evidence of the structural transformation. Systematic NMR characterization is crucial for unambiguously assigning all proton and carbon signals of the involved species. nih.govresearchgate.net

Table 1: Hypothetical ¹H NMR Chemical Shift Changes during a Reaction of this compound This table illustrates potential changes in proton chemical shifts (δ, ppm) as the reaction progresses from the starting material to a hypothetical triazole product. Actual values would be determined experimentally.

| Proton | Starting Material (δ, ppm) | Intermediate (δ, ppm) | Product (δ, ppm) |

|---|

Time-Resolved Infrared (IR) Spectroscopy for Kinetic Studies and Transient Species Detection

Time-resolved infrared (TRIR) spectroscopy is an essential tool for studying the kinetics of fast reactions and detecting short-lived, transient intermediates that are not observable by slower methods like NMR. unipr.it This technique involves initiating a reaction with a short pulse of energy (e.g., a laser flash) and then probing the sample with an IR beam at various delay times, on timescales ranging from femtoseconds to milliseconds. tum.deresearchgate.net

For this compound, TRIR is particularly well-suited to monitor reactions involving the azide (B81097) group. Organic azides have a strong, characteristic asymmetric stretching vibration (ν(N₃)) typically found in the 2100-2150 cm⁻¹ region of the IR spectrum. The decay of this specific absorption band provides a direct measure of the reaction rate of the starting material. Simultaneously, the appearance of new vibrational bands can signal the formation of transient species, such as a nitrene intermediate (formed upon loss of N₂), or the final product. nih.govcopernicus.org This allows for the direct observation of the reaction mechanism, confirming whether the reaction proceeds through a concerted or stepwise pathway. unipr.it

Table 2: Characteristic IR Frequencies for Monitoring Reactions of this compound This table provides representative IR frequencies (cm⁻¹) for functional groups involved in a typical azide reaction. These markers are used to track the transformation from reactant to product.

| Species | Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|

Mass Spectrometry for Identification of Reaction Intermediates and Products in Complex Systems

Mass spectrometry (MS) is a highly sensitive technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). In the context of mechanistic studies, MS is indispensable for identifying reaction intermediates, products, and byproducts, even when they are present in very low concentrations. rsc.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the gentle ionization of molecules from a reaction mixture, enabling their detection without significant fragmentation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of a species, which allows for the determination of its elemental formula, confirming its identity. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment a selected ion and analyze its constituent parts. This fragmentation pattern provides a structural fingerprint that can be used to distinguish between isomers and confirm the structure of an unknown intermediate or product. nih.gov For reactions of this compound, MS can be coupled with a liquid chromatograph (LC-MS) to first separate the components of a complex reaction mixture before they are analyzed by the mass spectrometer.

Table 3: Expected m/z Values for Species in a Reaction of this compound This table shows calculated exact masses for the protonated parent molecule ([M+H]⁺) and potential products, which can be identified using high-resolution mass spectrometry.

| Compound/Species | Chemical Formula | Expected Exact Mass [M+H]⁺ |

|---|

X-ray Crystallography of Key Derivatives or Intermediates to Confirm Reaction Pathway Structures

While other spectroscopic methods provide evidence for proposed structures, single-crystal X-ray crystallography offers unambiguous and definitive proof of the three-dimensional arrangement of atoms in a molecule. redalyc.org Although it cannot be used to monitor a reaction in real-time, it is the gold standard for characterizing stable starting materials, products, or intermediates that can be isolated and crystallized.

In the study of this compound reactions, obtaining a crystal structure of the final product is crucial for confirming its regiochemistry and stereochemistry, especially in complex cycloaddition reactions where multiple isomers are possible. iosrjournals.orgmdpi.com If a reaction intermediate is unusually stable and can be crystallized, its structure can provide invaluable insight into the reaction mechanism. The resulting data, including bond lengths, bond angles, and dihedral angles, provide a complete and precise structural picture that can validate or refute a proposed reaction pathway. nih.gov

Table 4: Representative Crystallographic Data for a Pyrimidine Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment. Such data provides the definitive structure of a crystalline compound.

| Parameter | Example Value |

|---|

Advanced Chromatographic Techniques for Separation and Purity Assessment in Detailed Reaction Studies

Advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for the analysis of reaction mixtures. researchgate.net These methods excel at separating complex mixtures into their individual components, allowing for both qualitative identification and quantitative analysis.

In detailed studies of this compound reactions, HPLC is used to monitor the reaction progress by quantifying the consumption of the starting material and the formation of products over time. sielc.com This allows for the determination of reaction kinetics, yield, and purity. By developing a suitable method, typically using a reversed-phase column (like C8 or C18) and an appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and water), baseline separation of all components can be achieved. researchgate.net The separated components can be detected using UV-Vis spectroscopy or coupled directly to a mass spectrometer (LC-MS) for definitive identification. Preparative HPLC can also be employed to isolate pure samples of products or intermediates for further characterization by other techniques like NMR and X-ray crystallography.

Table 5: Sample HPLC Data for a Reaction Mixture This table shows a hypothetical HPLC output for a reaction involving this compound, illustrating how different components are separated and quantified.

| Peak No. | Retention Time (min) | Compound Identity | Area (%) |

|---|

Future Directions and Emerging Research Avenues for 4 Azido 2 4 Methoxyphenyl Pyrimidine

Integration into Novel Multifunctional Chemical Systems and Devices

The incorporation of 4-azido-2-(4-methoxyphenyl)pyrimidine into multifunctional chemical systems and devices represents a significant area for future investigation. The azido (B1232118) group serves as a versatile chemical handle for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the covalent linkage of the pyrimidine (B1678525) scaffold to a wide array of other molecules and materials.

Future research could focus on developing "push-pull" systems by linking this compound to electron-donating or -accepting moieties. frontiersin.org Such systems are known to exhibit interesting photophysical properties, including intramolecular charge transfer, which could be harnessed for applications in organic electronics, sensors, and nonlinear optics. frontiersin.org The pyrimidine ring itself possesses π-deficient characteristics that can be modulated, further enhancing the potential for creating novel chromophores. frontiersin.org

Table 1: Potential Applications in Multifunctional Systems

| Application Area | Potential Role of this compound | Enabling Chemistry |

| Organic Light-Emitting Diodes (OLEDs) | As a component of emissive or charge-transport layers. | Click chemistry for incorporation into polymers or dendrimers. |

| Chemosensors | As a recognition element that undergoes a detectable change upon binding to an analyte. | Modification of the pyrimidine core or attachment of specific binding units via the azido group. |

| Bioconjugation | For labeling and tracking biomolecules. | Strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging. |

| Smart Materials | As a building block for stimuli-responsive polymers or gels. | Covalent attachment to polymer backbones. |

Exploration of Unconventional Reactivity Modalities and Transformative Pathways

The reactivity of the azido group extends beyond cycloaddition reactions. Future studies should explore unconventional transformations of this compound to access novel chemical space. For instance, the thermal or photochemical decomposition of the azido group can generate a highly reactive nitrene intermediate. This intermediate could then undergo a variety of intramolecular reactions, such as C-H insertion or cyclization, to generate fused heterocyclic systems.

Furthermore, the potential for intramolecular rearrangements of azido-pyrimidines, which can lead to the formation of intriguing tetrazole rings, warrants investigation. nih.gov The conditions under which such rearrangements occur and the scope of these transformations could be a fruitful area of research. Understanding these unconventional reaction pathways will enable the synthesis of new pyrimidine derivatives with potentially unique biological or material properties.

Development of Environmentally Sustainable Synthetic Routes and Methodologies

The development of green and sustainable synthetic methods for this compound and its derivatives is crucial for its future applications. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should focus on the development of more environmentally benign methodologies.

One promising avenue is the use of multicomponent reactions, which can construct the pyrimidine core in a single step from simple starting materials, thereby increasing efficiency and reducing waste. organic-chemistry.org The use of greener solvents, such as water or bio-based solvents, and catalyst systems that are recyclable and based on earth-abundant metals should also be prioritized. researchgate.net Microwave-assisted synthesis is another technique that can often reduce reaction times and energy consumption. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Synthetic Approach | Advantages | Disadvantages | Future Research Focus |

| Traditional Stepwise Synthesis | Well-established procedures. | Often involves multiple steps, harsh reagents, and significant waste. | Optimization of existing steps to reduce environmental impact. |

| Multicomponent Reactions | High atom economy, operational simplicity, and generation of molecular diversity. organic-chemistry.org | May require extensive optimization for specific substrates. | Development of new multicomponent reactions for the synthesis of functionalized pyrimidines. organic-chemistry.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced product purities. researchgate.net | Specialized equipment required. | Application to a wider range of pyrimidine syntheses. researchgate.net |

| Catalytic Methods | Use of catalysts can improve efficiency and selectivity. organic-chemistry.org | Catalysts can be expensive and may require removal from the final product. | Development of recyclable and non-toxic catalysts. organic-chemistry.org |

Advanced Methodologies for In Situ Characterization and Reaction Monitoring in Complex Environments

To fully understand the reactivity and behavior of this compound, particularly within complex biological or material systems, the development of advanced in situ characterization and reaction monitoring techniques is essential. Techniques such as real-time NMR spectroscopy and mass spectrometry can provide valuable insights into reaction kinetics and mechanisms.

For applications in biological systems, the use of fluorescence-based probes derived from this compound could allow for the visualization of its localization and interactions within living cells. The development of "turn-on" fluorescent probes, where the fluorescence is activated upon a specific reaction of the azido group, would be particularly valuable for studying its reactivity in a biological context.

Computational Design and Rational Synthesis of Enhanced Derivatives for Tailored Applications